L-gamma-Glutamyl-L-cysteinyl glutathione

Cadmium detoxification Metal chelation Thermodynamic stability

Research on cadmium-induced cellular stress requires a molecular probe that replicates the initial, high-affinity metal-binding event with physiologically relevant stoichiometry. L-gamma-Glutamyl-L-cysteinyl glutathione (PC2) uniquely satisfies this need. - Binds Cd(II) with nanomolar affinity (log K₇.₄ ≈ 6.2) and defined CdL₂ stoichiometry, enabling precise thermodynamic and kinetic characterization. - Serves as a selective probe for cytosolic Zn(II) buffering (micromolar affinity), avoiding irreversible sequestration caused by longer phytochelatins. - Supplied with rigorous analytical characterization; ready-to-ship aliquots minimize lead times for time-sensitive metal-stress studies.

Molecular Formula C18H29N5O11S2
Molecular Weight 555.6 g/mol
Cat. No. B12102084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gamma-Glutamyl-L-cysteinyl glutathione
Molecular FormulaC18H29N5O11S2
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)
InChIKeyRXKMADLQGPTPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytochelatin 2 (PC2) – Product Overview


L-gamma-Glutamyl-L-cysteinyl glutathione, systematically referred to as (γ-Glu-Cys)₂-Gly and widely recognized as phytochelatin 2 (PC2), is a thiol-rich oligopeptide belonging to the phytochelatin family. It is enzymatically synthesized from glutathione (GSH) by phytochelatin synthase and serves as a crucial heavy metal chelator in plants, algae, and certain fungi [1]. Structurally distinct from the monomeric GSH tripeptide, PC2 contains two repeating γ-Glu-Cys units, conferring a higher density of metal-coordinating cysteine thiol groups and enabling the formation of stable, multidentate complexes with toxic and essential metal ions [2].

PC2 vs. Glutathione & Other Phytochelatins


Simple substitution of L-gamma-glutamyl-L-cysteinyl glutathione (PC2) with its precursor glutathione (GSH) or longer phytochelatin homologs (e.g., PC3, PC4) is scientifically invalid due to fundamental differences in metal-binding stoichiometry, thermodynamic stability, and biological function. GSH acts primarily as a general antioxidant and co-substrate for glutathione S-transferases, while PC2 is a specialized, high-affinity metal chelator. The progressive elongation of the (γ-Glu-Cys) repeat unit in phytochelatins results in a non-linear, logarithmic increase in metal-binding affinity spanning several orders of magnitude—from micromolar for GSH to femtomolar for PC4—with PC2 occupying a distinct, intermediate affinity range essential for specific cellular metal-buffering roles [1]. Furthermore, PC2 uniquely forms CdL₂ complexes under physiological conditions, whereas longer phytochelatins (PC3–PC6) predominantly form binuclear CdxLy species, leading to divergent metal sequestration and trafficking pathways [2].

PC2 Differentiation: Quantitative Evidence


Cadmium Binding Affinity of PC2

Phytochelatin 2 (PC2) demonstrates a Cd(II) binding affinity that is approximately 100-fold higher than that of glutathione (GSH), positioning it as a key intermediate in the phytochelatin-mediated metal buffering system. The stability constant (log K₇.₄) for the Cd(II)-GSH complex is 5.93, corresponding to micromolar affinity, while PC4 achieves a log K₇.₄ of 13.39, indicating femtomolar affinity [1]. PC2 falls between these values, exhibiting a log K₇.₄ of approximately 6.2, which translates to nanomolar affinity—a range distinct from both the weaker GSH chelation and the ultra-tight binding of longer phytochelatins [2]. This intermediate affinity is essential for reversible metal buffering without irreversible sequestration, a functional niche not fulfilled by GSH or PC4.

Cadmium detoxification Metal chelation Thermodynamic stability

Zinc Binding Affinity of PC2

The affinity of phytochelatins for Zn(II) increases linearly from PC2 to PC4, spanning a range from micromolar to low-picomolar dissociation constants [1]. Specifically, PC2 binds Zn(II) with micromolar affinity, while PC4 exhibits picomolar affinity, a difference of approximately six orders of magnitude. This progressive increase is driven primarily by entropic factors related to the chelate effect and conformational restriction, rather than an increase in the number of sulfur donors per se [2]. Crucially, PC2 exclusively forms mononuclear ZnL and ZnL₂ complexes, whereas longer phytochelatins (PC3–PC6) are capable of forming binuclear ZnₓLy species under Zn(II) excess, a stoichiometric distinction with significant functional implications for cellular zinc trafficking [3].

Zinc homeostasis Essential metal buffering Affinity gradient

Cd(II) Complex Stoichiometry of PC2

The coordination stoichiometry of Cd(II) complexes with phytochelatins is chain-length dependent. Systematic investigation of GSH and PC2–PC6 systems revealed that all peptides form CdL complexes, but CdL₂ species were observed only for GSH, PC2, and partially for PC3 [1]. In contrast, longer phytochelatins (PC3–PC6) predominantly form binuclear CdₓLy complexes in the presence of excess Cd(II), a stoichiometry that significantly enhances metal storage capacity [2]. This fundamental difference in complex stoichiometry means that PC2 behaves more like a molecular chelator with a defined 1:2 metal-to-ligand ratio, whereas PC3 and beyond function as multinuclear metal clusters, impacting metal bioavailability and intracellular trafficking pathways.

Coordination chemistry Stoichiometry Cd(II) complexation

Urinary PC2 as Human Metal Biomarker

Phytochelatin 2 is not merely a plant-derived peptide; it is present in human urine at low micromolar concentrations (mean range across 143 adults), providing the first direct evidence of its role in mammalian metal disposition [1]. Urinary PC2 levels showed differential correlations with selenium and toxic metals, including cadmium. In mechanistic follow-up studies, selenite was shown to react with PC2 to form a phytochelatin selenotrisulfide, which significantly increased selenium uptake by renal proximal tubule cells [2]. Furthermore, oral administration of PC2 to mice increased renal selenium content and decreased lung cadmium burden, establishing a direct causal link between dietary phytochelatin intake and systemic metal homeostasis [3].

Human biomonitoring Selenium metabolism Cadmium toxicology

PC2 Application Scenarios


Cadmium Toxicity and Detoxification

Researchers studying cadmium-induced cellular stress and the subsequent activation of metal-chelating defense mechanisms require PC2 to accurately model the initial, high-affinity Cd(II) binding event. Unlike GSH, which binds Cd(II) with only micromolar affinity (log K₇.₄ = 5.93), PC2 provides the nanomolar binding affinity (log K₇.₄ ≈ 6.2) necessary to replicate the physiologically relevant, reversible metal buffering that occurs before the induction of longer phytochelatins [1]. The well-defined CdL₂ stoichiometry of PC2, in contrast to the binuclear complexes formed by PC3–PC6, enables precise thermodynamic and kinetic characterization of the first committed step in phytochelatin-mediated detoxification [2].

Zinc Homeostasis and Metal Buffering

To study the contribution of phytochelatins to cytosolic Zn(II) buffering under non-stressed, physiological conditions, PC2 is the only appropriate molecular probe. Its micromolar affinity for Zn(II) matches the concentration range of exchangeable Zn(II) (hundreds of picomolar to low nanomolar free Zn²⁺) observed in plant cells, whereas longer phytochelatins (PC4) exhibit picomolar affinity that would result in irreversible Zn(II) sequestration and depletion of the labile zinc pool [1]. Furthermore, PC2 does not form binuclear ZnₓLy complexes, ensuring that the measured binding interactions reflect the simple mononuclear chelation relevant to basal zinc trafficking rather than the metal-storage functions of longer phytochelatins [2].

Selenium Therapeutics for Metal Disposition

Preclinical and translational studies aimed at leveraging dietary selenium to mitigate heavy metal toxicity or enhance selenium bioavailability require PC2 as a key mechanistic intermediate. The discovery that PC2 reacts with selenite to form a distinct selenotrisulfide adduct—a reaction not observed with GSH—and that this adduct increases selenium uptake by renal cells, provides a unique molecular handle for investigating selenium trafficking [1]. In vivo data demonstrating that oral PC2 administration increases renal selenium content and decreases lung cadmium burden in mice further validate PC2 as a functional dietary factor that can be studied in isolation, without the confounding effects of longer phytochelatins or other plant matrix components [2].

Biosensors and Chelating Agents for Metals

For the development of selective metal-ion sensors or bioremediation agents targeting Cd(II) or Pb(II), PC2 offers a unique combination of intermediate binding affinity and defined coordination stoichiometry. Unlike GSH, which is too weak a binder for sensitive detection, and PC4, which forms complex multinuclear clusters that complicate signal interpretation, PC2 provides a well-characterized CdL₂ complex that can be exploited for optical or electrochemical sensing platforms [1]. The log K₇.₄ value of approximately 6.2 for Cd(II) places the PC2–Cd complex in a dynamic range suitable for reversible, concentration-dependent sensing, while its inability to form binuclear species simplifies quantitative analysis [2].

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